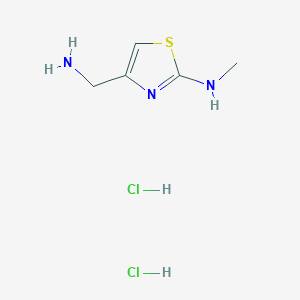

4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.2ClH/c1-7-5-8-4(2-6)3-9-5;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCAVSMDBFEXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-19-3 | |

| Record name | 4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc-Glycine Ethyl Ester Route (Patent CN104370851A)

This method uses Boc-glycine ethyl ester as the starting material and proceeds through the following steps:

Step 1: Ammonification to Boc-G-NH2 (Compound 2)

Boc-glycine ethyl ester reacts with ammonia in various solvents (e.g., ammonia-methanol, ammonia-THF) at 20–60°C to yield Boc-G-NH2.Step 2: Conversion to Boc-amido Sulphamide (Compound 3)

The Boc-G-NH2 is treated with Lawesson reagent (or alternatives such as Davy reagent, phosphorus trisulfide) in solvents like tetrahydrofuran or ethanol at 20–80°C for 2–24 hours to form the sulphamide intermediate.Step 3: Ring Closure to 2-N-Boc-aminomethyl-thiazole (Compound 4)

Reaction with bromoacetaldehyde (or monochloroacetaldehyde) in the presence of bases such as pyridine or triethylamine in solvents like methanol or ethyl acetate at 60–120°C forms the thiazole ring.Step 4: Deprotection and Hydrochloride Salt Formation

Treatment with hydrochloric acid in methanol or ethanol at room temperature to 80°C removes the Boc group and forms the dihydrochloride salt of the target compound.

Yield and Characterization:

The final product is obtained in approximately 85.7% yield with characteristic NMR signals confirming structure.

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ammonia | Ammonia-methanol, ammonia-THF | 20–60 | - | - |

| 2 | Lawesson reagent | THF, ethanol | 20–80 | 2–24 | - |

| 3 | Bromoacetaldehyde, pyridine | Methanol, ethyl acetate | 60–120 | - | - |

| 4 | HCl in methanol or ethanol | Methanol, ethanol | RT–80 | 3 | 85.7 |

One-Pot Synthesis from α-Active Methylene Ketones (Research Article)

An alternative approach involves a one-pot, four-step synthesis from α-active methylene ketones, N-bromosuccinimide (NBS), potassium thiocyanate, and primary amines:

Step 1: Bromination of α-Active Methylene Ketone

NBS brominates the ketone at room temperature in ethanol.Step 2: Nucleophilic Substitution with Thiocyanate

Potassium thiocyanate substitutes the bromide to form thiocyanate intermediate.Step 3: Addition of Primary Amine

The amine (e.g., benzylamine) is added to the reaction mixture, promoting cyclization to the thiazole ring.Step 4: Dehydration to Thiazole Derivative

Refluxing in anhydrous DMF or methanolic potassium hydroxide facilitates dehydration and formation of the thiazole imine.

This method yields the thiazole derivatives in yields ranging from 60% to 90%, depending on conditions and substrates.

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | Ethanol | RT | - | - |

| 2 | Potassium thiocyanate | Ethanol | RT | - | - |

| 3 | Primary amine (e.g., benzylamine) | Ethanol | RT | 4 | - |

| 4 | Reflux in anhydrous DMF or KOH/methanol | DMF or methanol | Reflux | 2–3 | 60–90 |

Additional Synthetic Notes

Reagents Flexibility: Variations in reagents such as Lawesson reagent alternatives and different haloaldehydes (bromoacetaldehyde, monochloroacetaldehyde) allow tuning of reaction conditions.

Solvent Selection: Solvents range from polar aprotic (THF, DMF) to protic solvents (methanol, ethanol), chosen based on reaction step and reagent compatibility.

Temperature Control: Reaction temperatures vary widely from room temperature to reflux conditions (~120°C), optimized for each transformation.

Purification: Products are typically purified by crystallization or chromatography, with NMR spectroscopy used for structural confirmation.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc-Glycine Ethyl Ester Route | Boc-glycine ethyl ester | Lawesson reagent, bromoacetaldehyde | Ammonification, ring closure | ~85 | Multi-step with Boc protection/deprotection |

| One-Pot α-Methylene Ketone Route | α-Active methylene ketones | NBS, potassium thiocyanate, amines | Bromination, substitution, cyclization | 60–90 | One-pot, four-step, versatile substrates |

Research Findings and Analysis

The Boc-glycine ethyl ester route is well-documented in patents, offering a high-yield, reproducible synthesis with clear intermediate characterization and flexibility in reagents and solvents.

The one-pot synthesis method provides a streamlined alternative, reducing isolation steps and enabling rapid access to thiazole derivatives, with yields competitive to multi-step methods.

Both methods allow for structural modifications by varying amines or ketone substrates, enabling synthesis of analogs for medicinal chemistry applications.

The hydrochloride salt formation step is crucial for obtaining the dihydrochloride form, enhancing compound stability and solubility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Thiazole derivatives with various substituents

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of 4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride with analogous compounds:

*Note: The molecular formula and weight for the target compound are inferred from structural analysis, as ambiguously lists conflicting data.

Commercial and Research Status

- Active Analogs : Compounds like {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride remain accessible through multiple suppliers, indicating sustained research interest .

Biologische Aktivität

4-(Aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring which is pivotal in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound exhibits significant activity against various bacterial strains. For instance, derivatives containing the thiazole moiety have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 32 μg/mL |

| 2 | E. coli | 42 μg/mL |

| 3 | Pseudomonas aeruginosa | 35 μg/mL |

These findings suggest that modifications to the thiazole structure can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds with a thiazole scaffold can induce apoptosis in cancer cells. For example, a study demonstrated that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells.

Case Study: Anticancer Activity of Thiazole Derivatives

In a study by Evren et al., novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested for their anticancer activity. One compound showed an IC50 value of less than 5 µg/mL against A549 cells, indicating potent anticancer effects .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| A | A549 | 4.5 |

| B | NIH/3T3 | 6.0 |

| C | HT29 | 3.8 |

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced the anticancer activity of these compounds .

Anticonvulsant Activity

Thiazoles have been recognized for their anticonvulsant properties. Research shows that certain derivatives can significantly reduce seizure activity in animal models.

Table 3: Anticonvulsant Activity Findings

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| X | MES | 20 |

| Y | PTZ | 15 |

In one study, a derivative demonstrated a median effective dose significantly lower than standard anticonvulsant medications, showcasing its potential as an effective treatment for epilepsy .

Q & A

Q. What advanced techniques characterize non-classical hydrogen bonding in crystal structures?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯F vs. N–H⋯N). Topological analysis (AIMAll) calculates bond critical points, confirming weak interactions (0.5–1.5 kcal/mol). Variable-temperature XRD captures thermal expansion effects on hydrogen bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.